molecular formula C11H11BrF3NO3S B8232145 4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8232145
M. Wt: 374.18 g/mol
InChI Key: HWNPVCLPHORLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of bromine, cyclobutyl, trifluoromethoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the sulfonamidation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-fluoro-2-nitrobenzene
  • 4-bromobenzotrifluoride
  • 4-bromo-N-cyclobutyl-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of complex organic molecules or in the development of new materials .

Properties

IUPAC Name

4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-7-4-5-10(9(6-7)19-11(13,14)15)20(17,18)16-8-2-1-3-8/h4-6,8,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNPVCLPHORLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and cyclobutylamine (0.21 mL, 2.57 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-cyclobutyl-2-(trifluoromethoxy)benzenesulfonamide (0.23 g, 61%) was provided after purification. MS (ESI) m/z 374. HPLC purity 100.0% at 210-370 nm, 10.1 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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